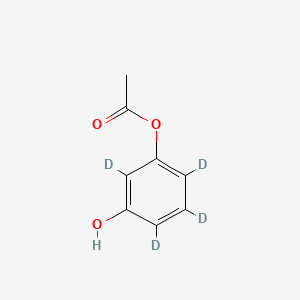

Resorcinol monoacetate-d4

Description

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a technique where an atom within a molecule is substituted with its isotope, which has the same number of protons but a different number of neutrons. chem960.com This substitution creates a unique mass signature without significantly altering the chemical properties of the molecule. nist.gov Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used because they are non-radioactive. google.com

The core significance of this technique lies in its ability to create molecular tracers. nih.gov By introducing a labeled compound into a chemical or biological system, researchers can track its journey and transformations with high precision. chem960.com This is particularly valuable in fields like pharmaceutical research for studying drug metabolism (Absorption, Distribution, Metabolism, and Excretion - ADME studies) and in environmental science for monitoring pollutants. nist.govsielc.com The distinct mass of the labeled compound allows it to be easily differentiated from its naturally occurring, unlabeled counterpart using analytical instruments like mass spectrometers. chem960.com

Overview of Deuterated Analogues in Research Methodologies

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are the most common type of isotopically labeled compounds used in research. megazyme.com.cn Their utility spans several key analytical methodologies:

Mass Spectrometry (MS): In quantitative mass spectrometry, deuterated analogues are considered the gold standard for use as internal standards. sielc.com An internal standard is a known quantity of a compound added to a sample to correct for variations during analysis. clearsynth.com Because a deuterated standard is nearly identical to the analyte of interest, it experiences similar effects from the sample matrix and ionization process, ensuring highly accurate and reproducible quantification. sielc.combiomart.cn The mass difference between the analyte and the deuterated standard allows the instrument to measure both simultaneously without interference. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium has different NMR properties than hydrogen. researchgate.net Strategic deuterium labeling can simplify complex ¹H NMR spectra by removing certain signals, which helps in determining the structure of complex molecules. acs.org It is also used in hydrogen-deuterium exchange (HDX) studies to probe the structure and dynamics of proteins and other biomolecules. researchgate.net

Kinetic Isotope Effect (KIE) Studies: The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference can lead to a change in the rate of a chemical reaction when a hydrogen atom is replaced with deuterium, a phenomenon known as the kinetic isotope effect. acs.org Studying the KIE provides invaluable insights into reaction mechanisms by helping to identify the rate-determining step of a reaction. nih.gov

Genesis and Research Context of Resorcinol (B1680541) Monoacetate-d4 as a Labeled Compound

The existence of Resorcinol Monoacetate-d4 arises from the intersection of the analytical need for reliable internal standards and the specific chemistry of its parent molecules. The genesis of this compound is a two-step conceptual process: the deuteration of resorcinol followed by its acetylation.

Research has demonstrated that resorcinol can be efficiently deuterated via acid-catalyzed electrophilic aromatic substitution. nih.gov When resorcinol is refluxed in deuterium oxide (D₂O) with an acid catalyst, the hydrogen atoms at the 2, 4, and 6 positions of the aromatic ring—those most activated by the two hydroxyl groups—are exchanged for deuterium atoms. acs.orgnih.gov The remaining hydrogen at the 5-position is much less reactive to this exchange. This process yields a specifically labeled resorcinol-d3 or, with the exchange of the hydroxyl protons, a more heavily deuterated version. The commercial designation "phenyl-d4" for some batches of this compound suggests a process targeting the four hydrogens on the benzene (B151609) ring. lgcstandards.com

Following the creation of the deuterated resorcinol precursor, a standard esterification reaction is employed. One of the deuterated phenolic hydroxyl groups is acetylated to produce this compound. This compound is not intended for direct biological or therapeutic study but is synthesized specifically as an analytical tool. Its primary research context is to serve as an internal standard for the accurate quantification of its non-deuterated analogue, Resorcinol Monoacetate, in various samples. sielc.comclearsynth.com Resorcinol monoacetate itself is used in dermatological and cosmetic preparations, making its accurate measurement in complex matrices a relevant analytical challenge. google.comdrugbank.com

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound is centered on its role in enhancing the quality and reliability of analytical research. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analyses using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.govsielc.com

The use of a deuterated standard like this compound is crucial for:

Pharmacokinetic Studies: Accurately measuring the concentration of Resorcinol Monoacetate in biological fluids over time.

Metabolism Studies: Tracking the formation and elimination of the compound and its metabolites.

Quality Control: Ensuring the precise concentration of the active ingredient in pharmaceutical or cosmetic formulations.

Environmental Monitoring: Quantifying the presence of resorcinol derivatives in environmental samples.

Data Tables

Table 1: Chemical Properties of this compound and its Unlabeled Analogue

| Property | This compound | Resorcinol Monoacetate |

| Synonyms | Resorcin Monoacetate-d4, Acetylresorcinol-d4 | 3-Hydroxyphenyl acetate (B1210297), Acetylresorcinol |

| Molecular Formula | C₈H₄D₄O₃ | C₈H₈O₃ |

| Molecular Weight | 156.17 g/mol | 152.15 g/mol |

| CAS Number | Not Available | 102-29-4 |

Data sourced from LGC Standards and PubChem. nih.govlgcstandards.com

Structure

2D Structure

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

156.17 g/mol |

IUPAC Name |

(2,3,4,6-tetradeuterio-5-hydroxyphenyl) acetate |

InChI |

InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3/i2D,3D,4D,5D |

InChI Key |

ZZPKZRHERLGEKA-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])OC(=O)C)[2H])O)[2H] |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Research Applications of Resorcinol Monoacetate D4

Quantitative Mass Spectrometry (Q-MS) Applications

Quantitative mass spectrometry relies on the precise measurement of ion signals to determine the amount of a specific analyte in a sample. Deuterated standards like Resorcinol (B1680541) Monoacetate-d4 are invaluable in these applications due to their chemical similarity to the analyte of interest, with a distinct mass difference.

Isotope Dilution Mass Spectrometry (IDMS) with Resorcinol Monoacetate-d4 as an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for quantitative analysis. In a hypothetical application, a known amount of this compound would be added to a sample containing the non-deuterated Resorcinol Monoacetate. The two compounds are nearly identical in their chemical and physical properties, meaning they behave similarly during sample preparation, chromatography, and ionization.

The key difference is their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal from the analyte to the signal from the deuterated standard, and comparing this to a calibration curve, a highly accurate and precise quantification of the Resorcinol Monoacetate in the original sample can be achieved. This method effectively corrects for sample loss during preparation and for variations in instrument response.

Hypothetical IDMS Data Table for Resorcinol Monoacetate Analysis

| Sample ID | Analyte Peak Area | Internal Standard (d4) Peak Area | Analyte/IS Ratio | Calculated Concentration (µg/mL) |

|---|---|---|---|---|

| Calibrant 1 | 50,000 | 100,000 | 0.50 | 1.0 |

| Calibrant 2 | 100,000 | 100,000 | 1.00 | 2.0 |

| Calibrant 3 | 250,000 | 100,000 | 2.50 | 5.0 |

| Unknown 1 | 150,000 | 100,000 | 1.50 | 3.0 |

Fragmentation Pathway Elucidation via Deuterium (B1214612) Labeling

In mass spectrometry, molecules are often fragmented to aid in their identification. Comparing the fragmentation patterns of a compound and its deuterated analogue can provide valuable insights into the fragmentation mechanisms. The deuterium atoms act as labels, allowing researchers to track the location of specific atoms within the fragments.

For this compound, the four deuterium atoms on the benzene (B151609) ring would result in a 4 Dalton mass shift in any fragment that retains the ring. By observing which fragments show this mass shift, the fragmentation pathway of Resorcinol Monoacetate can be more clearly understood.

Development of LC-MS/GC-MS Methods for Complex Mixture Analysis

In complex matrices such as environmental samples or biological fluids, the development of robust and reliable analytical methods is crucial. This compound would serve as an ideal internal standard for the development and validation of Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of Resorcinol Monoacetate. Its use would help to ensure the accuracy, precision, and reproducibility of the method by compensating for matrix effects and variations in instrument performance.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a powerful tool for elucidating molecular structure and for quantitative analysis. Deuterated compounds have specific applications in NMR studies.

Deuterium NMR (²H NMR) for Positional Analysis and Solvent Effects

Deuterium NMR, or ²H NMR, is a specialized technique that observes the signals from deuterium nuclei. For this compound, a ²H NMR spectrum would confirm the positions of the deuterium labels on the aromatic ring. This technique can also be used to study molecular dynamics and the effects of different solvents on the molecular structure.

Quantitative NMR (Q-NMR) Using Deuterated Standards

Quantitative NMR (Q-NMR) is a primary analytical method for determining the concentration of a substance. While typically a non-deuterated, stable reference standard is used, a deuterated compound like this compound can be valuable in certain Q-NMR applications, particularly when analyzing complex mixtures where signal overlap in the ¹H NMR spectrum is a problem. By using a deuterated standard, its signals in the ¹H NMR spectrum are absent, reducing spectral crowding. The quantification would be performed by comparing the integral of the analyte signal to the integral of a known amount of a separate, non-deuterated reference standard, while the deuterated compound helps to verify analyte identification through other means.

Table of Compounds

| Compound Name |

|---|

| This compound |

Elucidation of Molecular Dynamics through Deuterium Relaxation

The strategic isotopic labeling in this compound, where hydrogen atoms on the phenyl ring are substituted with deuterium, offers a powerful tool for investigating molecular dynamics using deuterium nuclear magnetic resonance (²H NMR) relaxation studies. Deuterium, being a quadrupolar nucleus (spin I=1), has relaxation mechanisms that are dominated by the interaction of its nuclear quadrupole moment with the local electric field gradient. This interaction is highly sensitive to the orientation and motion of the C-D bond, making ²H NMR an incisive probe of molecular dynamics.

A hypothetical study on this compound might involve measuring T₁ relaxation times at various temperatures to understand the rotational correlation times. The expected data could be presented as follows:

| Temperature (K) | Average ²H T₁ Relaxation Time (ms) | Calculated Rotational Correlation Time (ps) |

| 273 | 150 | 15.8 |

| 298 | 185 | 12.8 |

| 323 | 220 | 10.8 |

This is a hypothetical data table for illustrative purposes.

Such data would allow for the calculation of the activation energy for molecular reorientation, providing a quantitative measure of the motional freedom of the molecule in a given solvent environment.

Vibrational Spectroscopy (FTIR, Raman) Investigations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful method for probing the structural and bonding characteristics of molecules. The use of isotopically labeled compounds like this compound provides distinct advantages in these analyses.

Analysis of Isotopic Shifts for Structural Assignment

The substitution of hydrogen with deuterium in this compound leads to predictable shifts in the vibrational frequencies of the molecule. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as heavy as hydrogen, the C-D stretching and bending vibrations will occur at significantly lower frequencies compared to the corresponding C-H vibrations.

These isotopic shifts are invaluable for the definitive assignment of vibrational modes in the complex spectra of aromatic molecules. For example, the C-H stretching vibrations of the aromatic ring in non-deuterated Resorcinol monoacetate typically appear in the 3100-3000 cm⁻¹ region. In this compound, these modes are expected to shift to approximately 2300-2200 cm⁻¹. This clear separation allows for unambiguous identification of the aromatic C-D modes, which might otherwise be obscured by other vibrational bands.

A comparative analysis of the FTIR spectra of Resorcinol monoacetate and its d4-analogue would reveal these shifts, as illustrated in the hypothetical data below:

| Vibrational Mode | Resorcinol Monoacetate Wavenumber (cm⁻¹) | This compound Wavenumber (cm⁻¹) | Isotopic Shift (Δν, cm⁻¹) |

| Aromatic C-H Stretch | 3080 | 2285 | 795 |

| Aromatic C-H In-Plane Bend | 1150 | 850 | 300 |

| Aromatic C-H Out-of-Plane Bend | 850 | 630 | 220 |

This is a hypothetical data table for illustrative purposes.

By observing these predictable shifts, researchers can confidently assign specific peaks to the vibrations of the phenyl ring, facilitating a more detailed and accurate interpretation of the molecule's vibrational spectrum.

Probing Hydrogen Bonding Interactions with Deuterated Analogues

Resorcinol monoacetate has both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl oxygen of the acetate (B1210297) and the hydroxyl oxygen). These groups can participate in intra- and intermolecular hydrogen bonding. Vibrational spectroscopy is particularly sensitive to hydrogen bonding, as the formation of a hydrogen bond weakens the O-H bond, resulting in a red-shift (lowering of frequency) and broadening of the O-H stretching band in the IR spectrum.

The use of deuterated analogues can provide deeper insights into these interactions. While the primary hydroxyl group is not deuterated in this compound, the deuteration of the aromatic ring can subtly influence the electronic properties of the molecule and, consequently, the strength of hydrogen bonding. More significantly, comparing the spectra of this compound with a sample where the hydroxyl proton is also exchanged for deuterium (Resorcinol monoacetate-d5) would be highly informative.

The O-D stretching vibration appears in a spectral region (around 2700-2400 cm⁻¹) that is free from many of the interfering absorptions present in the O-H region (around 3600-3200 cm⁻¹). This allows for a clearer observation of the effects of hydrogen bonding on the hydroxyl group. By studying the concentration dependence of the O-H and O-D stretching bands in an inert solvent, one can distinguish between intramolecular and intermolecular hydrogen bonds.

For instance, a study might compare the O-H stretching frequency in dilute CCl₄ solution for both the non-deuterated and the ring-deuterated species to see if the electronic perturbation of ring deuteration affects the intramolecular hydrogen bonding strength.

| Compound | O-H Stretching Frequency (cm⁻¹, dilute CCl₄) | Inferred H-bond Strength |

| Resorcinol Monoacetate | 3450 | Standard |

| This compound | 3448 | Slightly weaker/no significant change |

This is a hypothetical data table for illustrative purposes.

While the effect of ring deuteration on the hydrogen bonding of the non-deuterated hydroxyl group is expected to be small, precise measurements could reveal subtle electronic inductive effects. The primary utility of deuteration in this context remains the isotopic replacement of the hydroxyl proton itself to move the vibrational probe to a clearer spectral window.

Mechanistic Investigations and Kinetic Isotope Effects Utilizing Resorcinol Monoacetate D4

Elucidation of Reaction Pathways and Intermediates

The strategic placement of deuterium (B1214612) atoms on the aromatic ring of Resorcinol (B1680541) monoacetate-d4 serves as a powerful tool for tracing the fate of specific atoms throughout a chemical transformation. This isotopic labeling allows for a more detailed understanding of reaction pathways and the nature of intermediates formed.

Deuterium as a Tracer in Organic Reaction Mechanisms

In principle, Resorcinol monoacetate-d4 can be employed to follow the course of reactions involving the aromatic ring. By monitoring the position of the deuterium labels in the products, chemists can infer the mechanism of the reaction. For instance, in reactions where a deuterium atom is substituted, its presence or absence in the final product provides direct evidence of the reaction pathway. The distinct mass of deuterium also allows for the use of mass spectrometry to distinguish between labeled and unlabeled molecules, providing quantitative data on the extent of reaction at specific sites.

Studies of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The mechanism of EAS reactions involving this compound could be investigated by examining the kinetic isotope effect (see section 4.2). If the cleavage of a carbon-deuterium bond is part of the rate-determining step, a slower reaction rate will be observed for the deuterated compound compared to its non-deuterated counterpart. This information is crucial for confirming the two-step mechanism of EAS, which involves the formation of a sigma complex (arenium ion) intermediate.

Determination of Kinetic Isotope Effects (KIEs)

The study of kinetic isotope effects (KIEs) is a primary application for isotopically labeled compounds like this compound. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, valuable insights into the transition state of the rate-determining step can be obtained.

Primary and Secondary Deuterium Kinetic Isotope Effects

A primary kinetic isotope effect is observed when a bond to the isotopic atom is broken in the rate-determining step of a reaction. For this compound, a primary KIE would be expected in an electrophilic aromatic substitution reaction if the removal of the deuterium atom from the aromatic ring is the slowest step.

A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the labeled position during the reaction.

Application in Rate-Determining Step Analysis

The magnitude of the observed KIE can help identify the rate-determining step of a multi-step reaction. For example, in a typical electrophilic aromatic substitution, if a significant primary KIE is observed upon using this compound, it would suggest that the deprotonation of the sigma complex is the rate-determining step. Conversely, the absence of a significant KIE would indicate that the initial attack of the electrophile on the aromatic ring is the rate-limiting step.

Role in Metabolic Pathway Elucidation: Analytical Methodologies in Vitro and Ex Vivo

Application as a Labeled Internal Standard in Metabolomics Research

Stable isotope-labeled compounds like Resorcinol (B1680541) monoacetate-d4 are considered the gold standard for internal standards in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to their unlabeled counterparts, leading to similar behavior during sample preparation, chromatography, and ionization. The mass difference introduced by the deuterium (B1214612) labels allows for their distinct detection by a mass spectrometer, enabling precise and accurate quantification of the unlabeled analyte.

In in vitro and ex vivo systems such as cell cultures and tissue homogenates, Resorcinol monoacetate-d4 can be employed to quantify the concentration of resorcinol and its downstream metabolites. Following administration of resorcinol monoacetate to these biological systems, the cells' or tissues' metabolic machinery will hydrolyze the ester bond to release resorcinol. Resorcinol is then further metabolized, primarily through phase II conjugation reactions, to form glucuronide and sulfate (B86663) conjugates. researchgate.net

By adding a known amount of this compound to the biological matrix during sample processing, researchers can correct for any loss of analyte during extraction and analysis. This allows for the accurate determination of the concentrations of resorcinol, resorcinol glucuronide, and resorcinol sulfate, providing a clear picture of the metabolic profile of the parent compound in the specific biological system.

Table 1: Hypothetical Quantitative Analysis of Resorcinol and its Metabolites in Human Skin Explants using this compound as an Internal Standard

| Analyte | Concentration (µM) in Untreated Control | Concentration (µM) in Resorcinol monoacetate-treated Explants |

| Resorcinol | Not Detected | 8.5 ± 1.2 |

| Resorcinol Glucuronide | Not Detected | 15.2 ± 2.1 |

| Resorcinol Sulfate | Not Detected | 3.1 ± 0.5 |

This table illustrates the potential data that could be generated from an experiment using this compound for quantitative analysis. The data are for illustrative purposes only.

The use of this compound is integral to the development of robust and validated analytical assays, such as those employing High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS). nih.govnih.govosha.gov These assays are designed to be precise, accurate, and sensitive for the detection and quantification of resorcinol and its metabolites. The internal standard helps to mitigate matrix effects, which are common in complex biological samples and can interfere with the ionization of the analyte, leading to inaccurate measurements.

A typical workflow for such an assay would involve:

Homogenization of the cell culture or tissue sample.

Addition of a known concentration of this compound.

Extraction of the analytes from the matrix.

Separation of the analytes using chromatography.

Detection and quantification by mass spectrometry, monitoring the specific mass-to-charge ratios for the unlabeled analytes and the deuterated internal standard.

Investigation of Enzymatic Transformations and Metabolic Fates (in vitro/ex vivo systems)

Beyond quantitative analysis, this compound can be utilized to investigate the specifics of enzymatic transformations and the metabolic fate of resorcinol monoacetate.

While this compound is primarily used as an internal standard, the presence of deuterium labels can, in some instances, be used to trace the flow of the molecule through biochemical pathways. However, for tracing carbon flow, a ¹³C-labeled version of the molecule would be more appropriate. Deuterium labels are more susceptible to exchange under certain physiological conditions, which can provide insights into the chemical environment of the metabolic reactions. For instance, the stability of the deuterium labels on the aromatic ring of resorcinol can inform on the occurrence of hydrogen-deuterium exchange reactions catalyzed by certain enzymes or pH conditions.

Deuterated compounds can be used as probes to study the substrate specificity of enzymes. While Resorcinol monoacetate itself is a substrate for esterases, its metabolite, resorcinol, is a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). researchgate.net By using Resorcinol-d4 (derived from the hydrolysis of this compound), researchers can perform kinetic assays with different enzyme isoforms to determine which ones are primarily responsible for the glucuronidation and sulfation of resorcinol. The deuterated product of these enzymatic reactions can be easily distinguished from any endogenous, unlabeled compounds, thus providing a clear signal for the enzymatic activity.

Methodological Advancements in Isotopic Tracing for Biochemical Pathways

The use of stable isotope-labeled compounds like this compound is part of a broader trend of methodological advancements in isotopic tracing for the study of biochemical pathways. Modern mass spectrometry platforms offer high resolution and sensitivity, allowing for the detection of subtle changes in isotopic patterns. This enables more complex experimental designs, such as pulse-chase experiments, where the metabolic fate of a labeled compound is tracked over time.

Furthermore, advances in data analysis software allow for the automated processing of large datasets generated in metabolomics experiments, facilitating the identification and quantification of numerous metabolites simultaneously. These advancements, combined with the use of well-characterized internal standards like this compound, are paving the way for a more comprehensive understanding of the metabolism of xenobiotics and their effects on biological systems.

Theoretical and Computational Chemistry Studies on Resorcinol Monoacetate D4

Quantum Chemical Calculations for Deuterium (B1214612) Effects

Quantum chemical calculations are fundamental to understanding the electronic and structural consequences of isotopic substitution. These methods allow for a precise examination of how the increased mass of deuterium, compared to protium (B1232500), influences the behavior of Resorcinol (B1680541) monoacetate-d4 at the molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it well-suited for studying molecules like Resorcinol monoacetate-d4. dokumen.pubimperial.ac.ukresearchgate.netua.pt In DFT, the properties of a molecule are determined from its electron density. When applying DFT to this compound, the substitution of hydrogen with deuterium primarily affects the vibrational properties of the molecule due to the change in nuclear mass. The electronic structure, however, remains largely unchanged as deuterium and protium have the same nuclear charge.

Table 1: Comparison of Calculated Bond Properties for Resorcinol Monoacetate and this compound using DFT

| Property | C-H Bond | C-D Bond |

| Bond Length (Å) | ~1.09 | ~1.09 |

| Vibrational Frequency (cm⁻¹) | ~3000 | ~2200 |

| Zero-Point Vibrational Energy (kcal/mol) | ~4.3 | ~3.1 |

Note: The values presented are illustrative and representative of typical C-H and C-D bonds.

Prediction of Spectroscopic Parameters and Isotopic Shifts

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. For this compound, this is particularly relevant for understanding its nuclear magnetic resonance (NMR) and infrared (IR) spectra. Isotopic substitution leads to observable shifts in spectroscopic signals. nih.gov

In IR spectroscopy, the most pronounced effect of deuteration is the shift of stretching and bending vibrations involving the deuterium atoms to lower frequencies. researchgate.netoberlin.edu This is a direct consequence of the increased reduced mass of the C-D oscillator compared to the C-H oscillator. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental IR spectra.

In NMR spectroscopy, deuterium substitution causes small changes in the chemical shifts of nearby nuclei, an effect known as an isotope shift. nih.gov These shifts arise from the subtle changes in vibrational averaging of molecular geometry and electronic shielding upon isotopic substitution. nih.gov DFT calculations can be used to predict these small but measurable isotopic shifts, providing insights into the local electronic environment.

Molecular Dynamics Simulations and Isotope-Induced Conformational Analysis

Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system. For this compound, MD simulations can be used to explore its conformational landscape and the influence of deuterium substitution on its dynamic properties. The replacement of hydrogen with deuterium can lead to subtle changes in the conformational preferences of a molecule, an effect known as a conformational isotope effect. researchgate.net

MD simulations can reveal how deuteration affects the flexibility of the molecule and the rotational barriers of its functional groups. The slightly shorter average bond length and lower vibrational amplitude of a C-D bond compared to a C-H bond can influence non-bonded interactions, potentially leading to a shift in the equilibrium between different conformers.

Computational Modeling of Reaction Mechanisms and Kinetic Isotope Effects

Computational modeling is a powerful tool for elucidating reaction mechanisms and predicting kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edunih.gov For reactions involving the breaking of a C-H bond, substituting hydrogen with deuterium typically leads to a significant decrease in the reaction rate, known as a primary KIE.

Transition State Characterization with Deuterated Species

To understand the KIE, it is essential to characterize the transition state (TS) of the reaction. The TS is the highest energy point along the reaction coordinate. Computational methods, such as DFT, can be used to locate and characterize the geometry and energy of the TS for both the protiated and deuterated reactants. The difference in the activation energy between the deuterated and non-deuterated species is a key determinant of the KIE.

Vibrational Frequency Analysis for KIE Prediction

Vibrational frequency analysis is crucial for predicting the KIE. researchgate.netprinceton.edu According to transition state theory, the KIE is largely determined by the differences in the zero-point vibrational energies between the reactants and the transition state for the isotopically labeled and unlabeled molecules. princeton.edu The ZPVE of a C-D bond is lower than that of a C-H bond. princeton.edu In a reaction where this bond is broken, the vibrational mode corresponding to the bond stretch in the reactant becomes a translational motion along the reaction coordinate in the transition state and has no ZPVE. princeton.edu

The larger ZPVE difference for the C-H bond compared to the C-D bond between the reactant and the transition state results in a higher activation energy for the deuterated species, and thus a slower reaction rate. Computational vibrational frequency analysis provides the necessary data to quantify these ZPVE differences and predict the magnitude of the KIE. An imaginary frequency at the transition state corresponds to the motion along the reaction coordinate. acs.org

Table 2: Illustrative Vibrational Frequencies for KIE Prediction in a C-H/D Bond Cleavage Reaction

| Species | Vibrational Mode | Frequency (H) (cm⁻¹) | Frequency (D) (cm⁻¹) |

| Reactant | C-H/D Stretch | ~3000 | ~2200 |

| Transition State | Asymmetric Stretch | ~1500i | ~1400i |

Note: 'i' denotes an imaginary frequency, characteristic of a transition state.

Applications in Supramolecular Chemistry and Advanced Materials Research

Resorcinol (B1680541) Monoacetate-d4 as a Building Block or Probe for Supramolecular Assemblies

In the realm of supramolecular chemistry, where non-covalent interactions govern the formation of large, well-defined structures, deuterium (B1214612) labeling is an indispensable technique. Resorcinol monoacetate-d4 can be utilized to gain deeper insights into the assembly and function of complex molecular systems.

Resorcinarenes are macrocyclic compounds formed from the condensation of resorcinol (or a derivative) with an aldehyde. wikipedia.org Their defined cavities allow them to act as hosts for a variety of smaller guest molecules, forming host-guest complexes. wikipedia.orgnih.gov The study of these interactions is fundamental to understanding molecular recognition.

By incorporating this compound into the synthesis of a resorcinarene (B1253557), a deuterium-labeled host molecule is created. This isotopic labeling is particularly advantageous for analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering.

NMR Spectroscopy: In ¹H NMR, the absence of signals from the deuterated positions simplifies complex spectra, allowing for clearer observation of signals from the guest molecule and the non-deuterated parts of the host. This helps in determining the binding site and orientation of the guest within the host's cavity.

Neutron Scattering: Neutrons interact differently with hydrogen (¹H) and deuterium (²H or D) nuclei. nih.gov This difference in scattering length density allows for "contrast variation" studies. By selectively deuterating the resorcinarene host, its components can be made to "stand out" or become "invisible" to neutrons relative to a non-deuterated guest and the solvent, providing unambiguous information about the structure and dynamics of the host-guest complex. nih.govnih.gov

The subtle electronic effects of deuterium substitution can also influence the strength of non-covalent interactions, such as hydrogen bonding, which are critical in holding the host-guest assembly together. wikipedia.org

Resorcinarenes are known to self-assemble into larger, highly ordered supramolecular structures, such as hexameric capsules held together by a seam of hydrogen bonds. wikipedia.org Understanding the mechanism of this self-assembly is crucial for designing new functional nanostructures.

Using this compound as a building block allows researchers to track the behavior of individual molecules as they aggregate. Techniques like Small-Angle Neutron Scattering (SANS) become exceptionally powerful when specific components of an assembly are deuterated. sci-hub.se By analyzing the scattering patterns, researchers can determine the size, shape, and aggregation number of the assembling species, providing a detailed picture of the self-assembly pathway. The kinetic isotope effect, resulting from the stronger C-D bond compared to the C-H bond, can also be studied to understand its influence on the rate and thermodynamics of the assembly process. researchgate.net

| Technique | Principle of Enhancement by Deuteration | Information Gained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Simplification of ¹H spectra; use as a tracer for H/D exchange. | Binding site analysis, conformational changes, solvent accessibility. |

| Neutron Scattering (SANS/INS) | Significant scattering contrast between protium (B1232500) (¹H) and deuterium (²H). nih.gov | Structure of complexes, location of specific components, molecular dynamics. nih.gov |

| Mass Spectrometry (MS) | Distinct mass shift allows labeled molecules to be distinguished from unlabeled ones. | Confirmation of labeling, analysis of H/D exchange rates, tracking components in a mixture. |

Investigation of Deuterium Effects on Material Properties at the Molecular Level

The substitution of hydrogen with deuterium can lead to measurable changes in the physical and chemical properties of materials due to the mass difference between the isotopes. resolvemass.ca This phenomenon, known as the kinetic isotope effect, can be exploited to enhance material stability and to study complex processes like polymerization and degradation.

Resorcinol is a key monomer in the synthesis of various polymers, most notably resorcinol-formaldehyde (RF) gels. researchgate.net These materials possess a highly porous nanostructure that is useful in applications ranging from insulation to energy storage. The incorporation of a deuterated monomer like this compound during polymerization yields a deuterated polymer network.

This isotopic labeling is invaluable for structural characterization. Neutron scattering, for instance, can be used to probe the polymer's chain conformation, cross-link density, and pore structure in ways that are inaccessible to other techniques. sci-hub.se In a composite material, selectively deuterating the resorcinol-derived polymer matrix allows its structure to be studied independently of the other components. Research on RF gels has shown that the presence of deuterium oxide (a source of deuterium) can alter the final characteristics of the synthesized gels, highlighting the impact of isotopic substitution on the polymerization process itself. researchgate.net Deuterated polymers generally exhibit enhanced resistance to thermal and oxidative degradation, which can improve the functional lifespan of the material. resolvemass.ca

Understanding how advanced materials degrade is essential for predicting their service life and designing more durable replacements. Deuterium labeling serves as a powerful tracer technique to follow the chemical transformations that occur during degradation. researchgate.net

When this compound is incorporated into a polymer or composite material, the deuterated segments act as a molecular tag. As the material breaks down due to exposure to heat, light, or chemical agents, the resulting fragments can be analyzed using mass spectrometry. The presence of the deuterium label in specific degradation products allows for their unambiguous identification and helps researchers piece together the complex reaction pathways. For example, a similar approach using carbon-13 labeling has been employed to track the degradation intermediates of phenol, a related compound. researchgate.net This method provides precise mechanistic insights that are critical for developing strategies to inhibit degradation and improve material stability.

| Property | Effect of Deuteration (¹H → ²H) | Underlying Reason | Application in Materials Science |

|---|---|---|---|

| Vibrational Frequency | Decreased frequency of C-D vs. C-H stretching/bending modes. | Higher mass of deuterium atom. | Shifting infrared absorption bands to engineer optical properties. azimuth-corp.com |

| Chemical Stability | Increased resistance to thermal and oxidative degradation. resolvemass.ca | Higher bond dissociation energy of C-D compared to C-H (Kinetic Isotope Effect). | Extending the functional lifespan of high-performance polymers. |

| Polymer Morphology | Potential changes in crystalline packing and phase separation. nih.gov | Altered intermolecular interactions (e.g., hydrogen bonding) and molecular volume. | Tuning the nanostructure of polymer blends and composites. |

Future Research Trajectories and Methodological Innovations

Development of Novel Deuteration Strategies for Complex Resorcinol (B1680541) Derivatives

The synthesis of deuterated compounds is a cornerstone of their application in research. While methods for deuterating simple aromatic compounds like resorcinol are established, future efforts will likely concentrate on developing more sophisticated and selective deuteration strategies for complex resorcinol derivatives. acs.org Current methods often rely on acid catalysis and high temperatures, which may not be suitable for more complex molecules with sensitive functional groups. acs.org

Future research is anticipated to explore novel catalytic systems, including transition metal catalysts and enzymatic approaches, to achieve site-selective deuteration under milder conditions. hbni.ac.in The development of such methods would enable the synthesis of a wider array of deuterated resorcinol derivatives, expanding the toolkit for researchers in various fields. researchgate.net

Table 1: Comparison of Deuteration Strategies

| Strategy | Description | Advantages | Challenges |

| Acid-Catalyzed H-D Exchange | Employs a strong acid in a deuterated solvent (e.g., D₂O) to exchange protons for deuterons on an aromatic ring. acs.org | Simple, cost-effective for robust molecules. acs.org | Harsh conditions, potential for side reactions, and lack of regioselectivity in complex molecules. |

| Metal-Mediated Deuteration | Utilizes transition metal catalysts (e.g., palladium, rhodium) to facilitate deuterium (B1214612) incorporation from a deuterium source. hbni.ac.in | High selectivity and efficiency under milder conditions. hbni.ac.in | Catalyst cost and removal, optimization of reaction conditions for specific substrates. |

| Enzymatic Deuteration | Leverages the specificity of enzymes to introduce deuterium at precise locations within a molecule. | High regio- and stereoselectivity, environmentally friendly conditions. | Enzyme availability and stability, substrate scope limitations. |

Integration of Resorcinol Monoacetate-d4 into Multi-Omics Analytical Platforms

The use of stable isotope-labeled internal standards is critical for accurate quantification in mass spectrometry-based analytical techniques. hilarispublisher.comclearsynth.com this compound, with its chemical similarity to the unlabeled analyte, serves as an ideal internal standard in metabolomics and other "omics" studies. researchgate.net Its use helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data. nih.gov

Future research will focus on the broader integration of deuterated standards like this compound into multi-omics platforms, which combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems. ed.ac.uknih.gov This integrated approach will be crucial for understanding complex biological processes and for the discovery of new biomarkers. nih.govnih.gov The application of multi-omics has shown benefits in improving the understanding of underlying disease mechanisms. nih.gov

Expansion of Mechanistic Studies to Broader Reaction Classes

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. nih.govportico.org By comparing the reaction rates of a deuterated compound with its non-deuterated counterpart, researchers can gain insights into the rate-determining step of a reaction. nih.govresearchgate.net The substitution of hydrogen with deuterium can affect the rate of a chemical reaction, but not the intrinsic chemical reactivity. portico.org

While the KIE has been extensively used to study enzymatic reactions, future research will likely expand its application to a broader range of chemical transformations involving resorcinol and its derivatives. nih.gov This could include studying the mechanisms of polymerization, environmental degradation pathways, and other industrially relevant reactions. Isotopic labeling experiments have a long tradition in biosynthesis studies and have recently seen a revival. nih.gov

Advanced Computational-Experimental Synergies in Deuterated Compound Research

The synergy between computational modeling and experimental validation is becoming increasingly important in chemical research. mdpi.comnih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict the properties and reactivity of deuterated compounds, guiding experimental design and interpretation. northwestern.edu

In the context of this compound, computational studies could be employed to:

Predict its behavior in different analytical systems.

Model its interaction with biological macromolecules.

Simulate its fragmentation patterns in mass spectrometry.

Experimental validation of these computational predictions will be essential to refine the models and enhance their predictive power. nih.gov This iterative process of prediction and validation will accelerate the development of new applications for deuterated compounds.

Exploration of New Niche Applications in Emerging Scientific Disciplines

The unique properties of deuterated compounds make them valuable tools in a variety of scientific fields. researchgate.net Beyond their established roles in mechanistic studies and as internal standards, future research will likely uncover new niche applications for this compound and other deuterated resorcinol derivatives in emerging disciplines.

Potential areas of exploration include:

Materials Science : The incorporation of deuterium can alter the physical properties of polymers and other materials, leading to the development of new materials with enhanced stability or unique spectroscopic signatures. resolvemass.cascielo.org.mx

Environmental Science : Deuterated compounds can be used as tracers to study the fate and transport of pollutants in the environment.

Drug Development : The "deuterium effect" can be exploited to modify the metabolic stability and pharmacokinetic properties of drug candidates. nih.govscielo.org.mx

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing resorcinol monoacetate-d4 with high isotopic purity?

- Methodological Answer : Synthesis requires precise deuteration at specific positions (e.g., aromatic or acetate groups). Use deuterated acetic anhydride (Ac₂O-d6) for acetylation of resorcinol-d4 under anhydrous conditions. Monitor isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reaction intermediates are isolated via column chromatography to minimize isotopic scrambling. Reference thermodynamic data (e.g., ΔfH°gas for resorcinol derivatives ) to optimize reaction temperatures and avoid side reactions.

Q. How can researchers validate the identity and purity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare ¹H/²H NMR spectra to non-deuterated analogs; absence of proton signals in deuterated positions confirms isotopic labeling.

- MS : High-resolution MS (HRMS) should show a molecular ion peak at m/z 152.12 (C₈H₄D₄O₃).

- HPLC : Use reverse-phase HPLC with UV detection (λ = 280 nm) and compare retention times to standards. Calibration curves (linearity R² ≥ 0.999) ensure quantification accuracy .

Q. What are the best practices for quantifying this compound in biological matrices?

- Methodological Answer : Employ LC-MS/MS with deuterated internal standards (e.g., resorcinol-d6 monoacetate) to correct for matrix effects. Validate recovery rates (85–98% in plasma, as seen in resorcinol studies ) and limit of detection (LOD ≤ 0.5 µg/mL). Optimize extraction protocols (e.g., solid-phase extraction) to minimize interference from endogenous compounds.

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence the stability and reactivity of this compound compared to its non-deuterated form?

- Methodological Answer : Deuteration reduces reaction rates (kinetic isotope effect) in hydrolytic or oxidative pathways. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and compare degradation products via LC-MS. Use computational modeling (DFT) to predict bond dissociation energies (BDE) in C-D vs. C-H bonds . Note that thermodynamic stability (ΔfH°gas) may shift by ~2–5 kJ/mol due to isotopic substitution .

Q. How can researchers resolve contradictions in reported bioactivity data for resorcinol derivatives?

- Methodological Answer :

- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell lines, exposure times, and solvent controls.

- Dose-response validation : Replicate conflicting experiments with standardized protocols (e.g., ISO 10993-5 for cytotoxicity).

- Data normalization : Use relative potency ratios (e.g., vs. positive controls) to account for inter-lab variability .

Q. What experimental design strategies minimize batch-to-batch variability in deuterated compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (temperature, catalyst loading, deuteration time).

- In-process controls : Monitor deuteration efficiency in real-time using FTIR or inline NMR.

- Statistical QC : Use ANOVA to compare batch purity (≥98% by HPLC) and isotopic enrichment (≥99.5% by MS) .

Q. How can isotopic labeling artifacts (e.g., protium-deuterium exchange) confound metabolic studies of this compound?

- Methodological Answer : Perform stability tests in biological media (e.g., plasma, liver microsomes) to assess H/D exchange rates. Use tandem MS to track deuterium loss in metabolites. For in vivo studies, employ negative controls (non-deuterated compound) to distinguish isotopic effects from pharmacokinetic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.